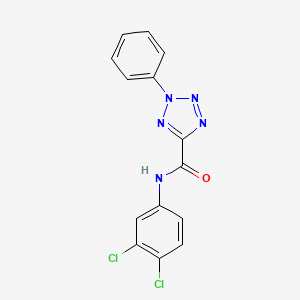

N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N5O/c15-11-7-6-9(8-12(11)16)17-14(22)13-18-20-21(19-13)10-4-2-1-3-5-10/h1-8H,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIYSHUMLFFPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichloroaniline as a starting material.

Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods: Industrial production of N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dichlorophenyl groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as quinones and phenols.

Reduction: Amine derivatives and reduced tetrazole compounds.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide exhibits a range of biological activities that make it a candidate for further research and development. Key activities include:

- Antimicrobial Properties : Studies have indicated that tetrazole derivatives possess antimicrobial activity against various pathogens. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Anticancer Activity : Research has demonstrated that certain tetrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide a candidate for anticancer drug development .

- Anti-inflammatory Effects : Inflammation plays a crucial role in many chronic diseases. Compounds similar to N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide have been shown to exhibit anti-inflammatory properties by modulating inflammatory pathways .

Therapeutic Uses

The therapeutic potential of N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide spans several areas:

a. Antibacterial Agents

Given its antimicrobial properties, this compound could be developed into a new class of antibacterial agents. Its efficacy against resistant strains of bacteria is particularly noteworthy in the context of rising antibiotic resistance globally.

b. Anticancer Therapeutics

The ability of this compound to induce apoptosis in cancer cells positions it as a promising candidate for anticancer therapies. Further studies focusing on its selectivity and safety profile could lead to the development of targeted cancer treatments.

c. Anti-inflammatory Drugs

The anti-inflammatory effects observed suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide:

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Tetrazole vs. Thiadiazole Derivatives

describes N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., compound 3a, 93% yield).

Tetrazole vs. Pyrimidine/Quinazoline Derivatives

lists compounds like N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride (38% yield) and others with pyrimidine or quinazoline cores. The tetrazole’s compact structure could offer superior pharmacokinetic properties .

Substituent Effects

3,4-Dichlorophenyl Group

Compounds such as BD 1008 and BD 1047 () share the 3,4-dichlorophenyl group but feature piperidine or pyrrolidine cores. These differences highlight the dichlorophenyl group’s role in enhancing lipophilicity and receptor binding, though the tetrazole’s polarity may balance solubility .

Phenyl Group Positioning

In fenoxacrim (), a hexahydrotrioxopyrimidine replaces the tetrazole, with a dichlorophenylcarboxamide side chain. This structural divergence likely alters mode of action, as fenoxacrim is used as a pesticide, whereas the tetrazole’s hydrogen-bonding capacity might favor medicinal applications .

Biologische Aktivität

N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the dichlorophenyl and phenyl groups enhances its lipophilicity, potentially influencing its bioactivity.

| Property | Details |

|---|---|

| Molecular Formula | C15H13Cl2N5O |

| Molecular Weight | 328.19 g/mol |

| CAS Number | 1396884-20-0 |

The biological activity of N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is primarily attributed to its ability to bind to specific molecular targets within cells. It may interact with enzymes and receptors, leading to various pharmacological effects. The compound's mechanism often involves modulation of signaling pathways critical for cell growth and survival.

Anticancer Activity

Several studies have demonstrated the anticancer potential of N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide:

-

In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer), CEM (T-cell leukemia), and L1210 (murine leukemia) with IC50 values indicating effective cytotoxicity .

Cell Line IC50 (μM) HeLa 41 ± 3 CEM 36 ± 4 L1210 30 ± 5 - Mechanistic Insights : Research indicates that the compound may induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Antimicrobial Activity

N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide has also been evaluated for its antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, leading to cell lysis .

Case Studies

- Case Study on Anticancer Efficacy : A study involving the treatment of human cervical cancer cells with N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cell populations at higher concentrations .

- Antimicrobial Efficacy : Another study tested the compound against clinical isolates of Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations significantly lower than traditional antibiotics, suggesting potential as a novel antimicrobial agent .

Q & A

Q. How to conduct comparative studies with structurally analogous tetrazole derivatives?

- Methodology :

- Library Synthesis : Prepare analogs with varying substituents (e.g., trifluoromethyl, nitro groups) using parallel synthesis .

- Property Comparison : Use PCA (principal component analysis) to correlate structural features (ClogP, H-bond donors) with bioactivity .

- Cross-Species Activity : Test analogs in Gram-positive vs. Gram-negative bacteria to identify substituent-dependent selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.